molecular formula C14H21ClN4O2 B2387352 Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate CAS No. 2402829-06-3

Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate

Cat. No. B2387352
CAS RN: 2402829-06-3
M. Wt: 312.8
InChI Key: CCKJBVQWVIJRCM-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate” is a chemical compound with a unique structure and properties. Its IUPAC name is “tert-butyl 3- ( ( ( (6-chloropyridazin-3-yl)methyl) (methyl)amino)methyl)azetidine-1-carboxylate” and its Inchi Code is "1S/C15H23ClN4O2/c1-15 (2,3)22-14 (21)20-8-11 (9-20)7-19 (4)10-12-5-6-13 (16)18-17-12/h5-6,11H,7-10H2,1-4H3" .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and Inchi Code. The Inchi Code, “1S/C15H23ClN4O2/c1-15 (2,3)22-14 (21)20-8-11 (9-20)7-19 (4)10-12-5-6-13 (16)18-17-12/h5-6,11H,7-10H2,1-4H3”, provides a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.83 . It is a powder at room temperature and should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl substituted azetidine compounds exhibit versatile reactivity that enables the construction of complex molecules for potential pharmaceutical applications. For instance, tert-butyl-substituted aziridines and azetidines react efficiently with nitriles and carbonyl substrates to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine, demonstrating the utility of tert-butyl substituted azetidines in cycloaddition reactions (Yadav & Sriramurthy, 2005). Furthermore, the tert-butyl group aids in controlling regioselectivity and stereochemistry in these reactions, highlighting its importance in synthetic organic chemistry.

Applications in Organic Chemistry

In organic chemistry, tert-butyl-substituted azetidines serve as building blocks for synthesizing various bioactive molecules. The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases the potential of these compounds in accessing chemical spaces complementary to piperidine ring systems, thus offering new avenues for drug discovery (Meyers et al., 2009). Such compounds are beneficial for developing novel compounds with potential therapeutic applications.

Potential Pharmacological Applications

The structural motif of tert-butyl substituted azetidines is explored in the context of designing new pharmacophores for anticancer agents. Functionalized amino acid derivatives synthesized from tert-butyl substituted compounds exhibit cytotoxicity against human cancer cell lines, underscoring their potential as anticancer agents (Kumar et al., 2009). This research points towards the utility of tert-butyl substituted azetidines in medicinal chemistry for developing new therapeutic agents.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-11(9-19)18(4)7-10-5-6-12(15)17-16-10/h5-6,11H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKJBVQWVIJRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate

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